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Compound of Interest

Compound Name: Methyl 5-aminonicotinate

Cat. No.: B1302331 Get Quote

Application Notes and Protocols

Methyl 5-aminonicotinate is a valuable and versatile building block in medicinal chemistry,

offering a unique pyridine scaffold for the development of novel therapeutic agents. Its strategic

placement of an amino group and a methyl ester on the pyridine ring provides two key points

for chemical modification, making it an attractive starting material for the synthesis of diverse

compound libraries. This document provides an overview of its application in the discovery of

kinase inhibitors, with a focus on the synthesis of analogues of Sorafenib, a multi-kinase

inhibitor.

The pyridine core is a common feature in many ATP-competitive kinase inhibitors. The amino

group at the 5-position of methyl 5-aminonicotinate serves as a crucial anchor point for

introducing various pharmacophores that can interact with the hinge region of the kinase active

site. Furthermore, the methyl ester at the 3-position can be readily hydrolyzed to the

corresponding carboxylic acid, providing another handle for modification to enhance potency,

selectivity, and pharmacokinetic properties.

Key Applications in Drug Discovery:
Kinase Inhibitors: The primary application of methyl 5-aminonicotinate is in the synthesis of

kinase inhibitors targeting various pathways implicated in cancer and inflammatory diseases.

Its derivatives have shown potential as inhibitors of Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
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Anticancer Agents: By serving as a scaffold for molecules that modulate key signaling

pathways in cancer cells, derivatives of methyl 5-aminonicotinate have demonstrated

cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma

(HepG2) and colon cancer (HCT-116) cells.

Antimicrobial Agents: The nicotinic acid backbone is also found in a number of compounds

with antimicrobial properties.

Featured Application: Synthesis of Sorafenib
Analogues
Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell

carcinoma and hepatocellular carcinoma. It targets several kinases, including VEGFR, PDGFR,

and Raf kinases. The core structure of Sorafenib features a urea linkage connecting a

substituted phenyl ring to a phenoxy-pyridine moiety. Methyl 5-aminonicotinate can be

utilized as a starting material to generate novel Sorafenib analogues by modifying the pyridine

and urea components.

Experimental Protocols
Protocol 1: Synthesis of a Urea-Nicotinamide
Intermediate
This protocol describes a general method for the synthesis of a key urea intermediate from

methyl 5-aminonicotinate.

Materials:

Methyl 5-aminonicotinate

4-chloro-3-(trifluoromethyl)phenyl isocyanate

Anhydrous Dichloromethane (DCM)

Triethylamine (TEA)

Silica gel for column chromatography
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Ethyl acetate

Hexanes

Procedure:

Reaction Setup: In a round-bottom flask, dissolve methyl 5-aminonicotinate (1.0 eq) in

anhydrous DCM.

Addition of Reagents: Add triethylamine (1.1 eq) to the solution and stir at room temperature.

Urea Formation: Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05

eq) in anhydrous DCM to the reaction mixture.

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin

Layer Chromatography (TLC).

Work-up: Once the reaction is complete, quench the reaction with water. Separate the

organic layer, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Concentrate the organic layer under reduced pressure and purify the crude

product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to

afford the desired urea-nicotinamide intermediate.

Protocol 2: Saponification of the Methyl Ester
This protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

Urea-nicotinamide intermediate from Protocol 1

Methanol

1 M Sodium hydroxide (NaOH) solution

1 M Hydrochloric acid (HCl) solution

Ethyl acetate
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Procedure:

Reaction Setup: Dissolve the urea-nicotinamide intermediate (1.0 eq) in methanol.

Hydrolysis: Add 1 M NaOH solution (1.5 eq) and stir the mixture at room temperature.

Reaction Monitoring: Monitor the reaction progress by TLC.

Acidification: Upon completion, remove the methanol under reduced pressure. Add water to

the residue and acidify to pH 3-4 with 1 M HCl.

Extraction: Extract the aqueous layer with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure to yield the carboxylic acid derivative.

Protocol 3: Amide Coupling to Synthesize Final
Sorafenib Analogue
This protocol describes the final amide bond formation to yield the Sorafenib analogue.

Materials:

Carboxylic acid derivative from Protocol 2

4-Aminophenol

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution
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Brine

Procedure:

Reaction Setup: Dissolve the carboxylic acid derivative (1.0 eq) in anhydrous DMF.

Addition of Reagents: Add 4-aminophenol (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the

solution.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC.

Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl

acetate.

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate

solution and brine. Dry over anhydrous sodium sulfate, concentrate under reduced pressure,

and purify the crude product by silica gel column chromatography or recrystallization to

obtain the final Sorafenib analogue.

Quantitative Data
The following table summarizes the in vitro biological activity of synthesized Sorafenib

analogues against various cancer cell lines and the target kinase, VEGFR-2. The data is

presented as IC50 values (the concentration of the compound that inhibits 50% of the

biological activity).
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Compound ID
Modification on
Nicotinamide Ring

Target Cell Line /
Enzyme

IC50 (µM)

Sorafenib Reference Compound HepG2 2.1[1]

Sorafenib Reference Compound HCT-116 9.30[2]

Analogue 1

5-Urea linked to 4-

chloro-3-

(trifluoromethyl)phenyl

HepG2 7.1[3]

Analogue 2

5-Urea linked to 4-

chloro-3-

(trifluoromethyl)phenyl

HCT-116 5.4[3]

Analogue 3
5-Amide linked to

substituted phenyl
HepG2 15.5[2]

Analogue 4
5-Amide linked to

substituted phenyl
HCT-116 15.7[2]

Analogue 5
N-methyl picolinamide

core
VEGFR-2 0.077[3]

Analogue 6
N-methyl picolinamide

core
VEGFR-2 0.0608
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Caption: VEGFR-2 signaling pathway and the point of inhibition by Sorafenib analogues.
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Caption: General workflow for kinase inhibitor discovery using a building block approach.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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